molecular formula C21H26N2O B4438339 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide

1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide

Cat. No. B4438339
M. Wt: 322.4 g/mol
InChI Key: OQHWTOYZSNGHIJ-UHFFFAOYSA-N
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Description

1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide, also known as BDPC, is a synthetic opioid that was first synthesized in the 1970s. It belongs to the piperidine family of compounds and has been studied for its potential use in pain management and addiction treatment.

Scientific Research Applications

1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been studied for its potential use in pain management and addiction treatment. It has been shown to have strong analgesic effects and has been compared to morphine in animal studies. 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has also been studied for its potential use in treating addiction to opioids and other drugs. It has been shown to reduce drug-seeking behavior in animal models of addiction.

Mechanism of Action

1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide acts as an agonist at the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. It also has affinity for the delta-opioid receptor and kappa-opioid receptor. 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide's mechanism of action is similar to other opioids, such as morphine, but it has a unique chemical structure that may contribute to its unique effects.
Biochemical and Physiological Effects
1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to have strong analgesic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been found to have a longer duration of action than morphine, which may make it a useful alternative for pain management.

Advantages and Limitations for Lab Experiments

1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has advantages and limitations for lab experiments. It has strong analgesic effects and has been shown to reduce drug-seeking behavior, which makes it a useful tool for studying pain and addiction. However, it is a synthetic compound and may not accurately represent the effects of natural opioids in the body. 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide also has potential for abuse and may require special precautions in lab settings.

Future Directions

There are several future directions for research on 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide. One area of interest is its potential use in treating addiction to opioids and other drugs. 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models, but more research is needed to determine its efficacy in humans. Another area of interest is its potential use in pain management. 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide has been shown to have strong analgesic effects and a longer duration of action than morphine, which may make it a useful alternative for pain management. Finally, more research is needed to determine the safety and potential for abuse of 1-benzyl-N-(2,6-dimethylphenyl)-4-piperidinecarboxamide.

properties

IUPAC Name

1-benzyl-N-(2,6-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-16-7-6-8-17(2)20(16)22-21(24)19-11-13-23(14-12-19)15-18-9-4-3-5-10-18/h3-10,19H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHWTOYZSNGHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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